molecular formula C16H17ClN4S B2907185 ((4-Chlorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione CAS No. 431886-32-7

((4-Chlorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione

Cat. No. B2907185
CAS RN: 431886-32-7
M. Wt: 332.85
InChI Key: SGNAXXLBNZHUMA-UHFFFAOYSA-N
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Description

((4-Chlorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione), commonly referred to as CPAPM-1-thione, is a novel compound with potential therapeutic applications. CPAPM-1-thione is a member of the piperazine family of compounds, which are known to possess a range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal effects. CPAPM-1-thione has been studied extensively in recent years, and its potential applications in medicine and research are becoming increasingly apparent.

Scientific Research Applications

CPAPM-1-thione has been studied extensively in recent years, and has been found to possess a range of biological activities. In particular, CPAPM-1-thione has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties, making it a potential therapeutic agent for the treatment of a range of diseases and conditions. Additionally, CPAPM-1-thione has been found to possess anticonvulsant, analgesic, and anti-diabetic properties, making it a potential therapeutic agent for the treatment of a range of neurological and metabolic disorders.

Mechanism of Action

The exact mechanism of action of CPAPM-1-thione is still largely unknown. However, it is believed to act by inhibiting the activity of the enzyme, cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, CPAPM-1-thione has been found to act as an antioxidant, meaning that it can scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
CPAPM-1-thione has been found to possess a range of biochemical and physiological effects. In particular, CPAPM-1-thione has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties, making it a potential therapeutic agent for the treatment of a range of diseases and conditions. Additionally, CPAPM-1-thione has been found to possess anticonvulsant, analgesic, and anti-diabetic properties, making it a potential therapeutic agent for the treatment of a range of neurological and metabolic disorders.

Advantages and Limitations for Lab Experiments

CPAPM-1-thione has several advantages and limitations for lab experiments. One advantage is that CPAPM-1-thione is relatively easy to synthesize, making it a convenient compound to use in lab experiments. Additionally, CPAPM-1-thione has been found to possess a range of biological activities, making it a useful compound for studying a range of biological processes. However, there are some limitations to using CPAPM-1-thione in lab experiments. For example, CPAPM-1-thione is not water soluble, meaning that it must be dissolved in an organic solvent before it can be used in experiments. Additionally, CPAPM-1-thione is relatively unstable, meaning that it must be stored and handled carefully in order to ensure that it retains its biological activity.

Future Directions

The potential applications of CPAPM-1-thione are still being explored, and there are a number of potential future directions for research. For example, further research could be conducted to explore the potential therapeutic applications of CPAPM-1-thione, such as its potential use in the treatment of neurological and metabolic disorders. Additionally, further research could be conducted to explore the potential mechanisms of action of CPAPM-1-thione, such as its ability to act as an antioxidant and its ability to inhibit COX-2 activity. Additionally, further research could be conducted to explore the potential interactions of CPAPM-1-thione with other drugs and compounds, as well as its potential side effects. Finally, further research could be conducted to explore the potential uses of CPAPM-1-thione in drug delivery systems, such as nanoparticles.

Synthesis Methods

CPAPM-1-thione can be synthesized using a multi-step synthesis process. The first step involves the reaction of 4-chlorophenyl amine and 4-(2-pyridyl)piperazine to form a Schiff base. This is then reduced with sodium borohydride to form the desired product, CPAPM-1-thione. The reaction is carried out in an aqueous solution of sodium hydroxide, and the reaction is usually complete within one hour.

properties

IUPAC Name

N-(4-chlorophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4S/c17-13-4-6-14(7-5-13)19-16(22)21-11-9-20(10-12-21)15-3-1-2-8-18-15/h1-8H,9-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNAXXLBNZHUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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